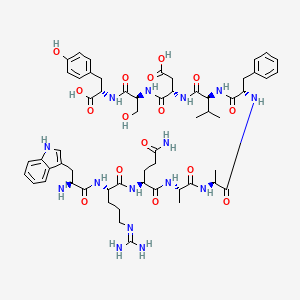
186319-72-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 186319-72-2 is known as β-Amyloid (1-17). This synthetic peptide consists of the first 17 amino acids of the beta amyloid protein. It is primarily used in research to study the solubility and aggregation properties of beta amyloid, which is significant in the context of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-17) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
β-Amyloid (1-17) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques .
Common Reagents and Conditions
Coupling Reagents: Used in SPPS to form peptide bonds, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the β-Amyloid (1-17) peptide itself. In aggregation studies, the peptide can form various aggregated states, including oligomers and fibrils .
Wissenschaftliche Forschungsanwendungen
β-Amyloid (1-17) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. It helps researchers understand the aggregation properties of beta amyloid and its role in the formation of amyloid plaques. Additionally, it is used in drug discovery to screen for compounds that can inhibit or modulate amyloid aggregation .
Wirkmechanismus
The mechanism of action of β-Amyloid (1-17) involves its ability to aggregate and form fibrils. These fibrils are believed to disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease. The peptide interacts with various cellular components, including membranes and proteins, leading to cellular toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Amyloid (1-40): A longer peptide that includes the first 40 amino acids of the beta amyloid protein.
β-Amyloid (1-42): Another longer peptide that includes the first 42 amino acids and is more prone to aggregation than β-Amyloid (1-17).
β-Amyloid (1-15): A shorter peptide that includes the first 15 amino acids
Uniqueness
β-Amyloid (1-17) is unique in its specific sequence and length, which makes it a valuable tool for studying the initial stages of amyloid aggregation. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) allows for more controlled studies of aggregation and solubility properties .
Eigenschaften
CAS-Nummer |
186319-72-2 |
|---|---|
Molekularformel |
C₉₀H₁₃₀N₂₈O₂₉ |
Molekulargewicht |
2068.20 |
Sequenz |
One Letter Code: DAEFRHDSGYEVHHQKL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)


![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)







